molecular formula C7H6ClNO3 B1296171 2-Chloro-6-methyl-4-nitrophenol CAS No. 4102-84-5

2-Chloro-6-methyl-4-nitrophenol

Cat. No. B1296171
CAS RN: 4102-84-5
M. Wt: 187.58 g/mol
InChI Key: KORZLRSUPBWADT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitrophenol is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is also known by the synonyms 3-Chloro-2-hydroxy-5-nitrotoluene and 6-Chloro-4-nitro-o-cresol . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-4-nitrophenol consists of a phenol group with chlorine, methyl, and nitro substituents . The InChI string representation of its structure is InChI=1S/C7H6ClNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 . The compound’s structure is nearly planar .


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-4-nitrophenol has a molecular weight of 187.58 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 187.0036207 g/mol . The topological polar surface area of the compound is 66 Ų .

Safety And Hazards

2-Chloro-6-methyl-4-nitrophenol is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2-chloro-6-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORZLRSUPBWADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961389
Record name 2-Chloro-6-methyl-4-nitrophenol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-nitrophenol

CAS RN

4102-84-5
Record name 2-Chloro-6-methyl-4-nitrophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, 6-chloro-4-nitro-
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Record name 2-Chloro-6-methyl-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-nitro-o-cresol
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